molecular formula C26H24N2O6S B2765052 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 866725-69-1

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2765052
CAS No.: 866725-69-1
M. Wt: 492.55
InChI Key: GJOSWKVRHLPATC-UHFFFAOYSA-N
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Description

This compound is a quinoline-based derivative featuring a benzenesulfonyl group at position 3, an ethoxy substituent at position 6, and an acetamide moiety linked to a 2-methoxyphenyl group.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-3-34-18-13-14-22-20(15-18)26(30)24(35(31,32)19-9-5-4-6-10-19)16-28(22)17-25(29)27-21-11-7-8-12-23(21)33-2/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOSWKVRHLPATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinoline core: This step involves the cyclization of appropriate precursors to form the quinoline ring.

    Introduction of the benzenesulfonyl group: This is achieved through sulfonylation reactions using benzenesulfonyl chloride.

    Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction.

    Acetamide formation: The final step involves the formation of the acetamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted benzene derivatives.

Scientific Research Applications

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Name Key Substituents Molecular Weight Pharmacological Notes
Target Compound : 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide Benzenesulfonyl (C₆H₅SO₂), 6-ethoxy (OCH₂CH₃), N-(2-methoxyphenyl)acetamide ~515.58 g/mol Hypothesized enhanced solubility due to ethoxy group; potential CNS activity via 2-methoxy substitution .
Analog 1 : 2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide [] 4-Chlorobenzenesulfonyl (ClC₆H₄SO₂), 6-ethyl (CH₂CH₃), N-(3-methylphenyl)acetamide ~523.99 g/mol Higher lipophilicity (ethyl vs. ethoxy); chlorophenyl may enhance metabolic stability .
Analog 2 : 2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide [] 4-Ethoxybenzoyl (OCH₂CH₃-C₆H₄CO), fused dioxane ring, N-(4-methoxyphenyl)acetamide ~545.55 g/mol Extended π-conjugation (dioxinoquinolin core) may improve binding affinity to kinase targets .
Analog 3 : 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide [] Benzenesulfonyl (C₆H₅SO₂), 6-ethyl (CH₂CH₃), N-(4-chlorophenyl)acetamide ~509.98 g/mol Chlorophenyl substitution may increase cytotoxicity but reduce solubility .

Key Comparative Insights:

Substituent Effects on Solubility: The ethoxy group in the target compound (vs. Methoxy vs. Chloro Substitutions: The 2-methoxyphenyl group in the target compound may offer better blood-brain barrier penetration compared to the 4-chlorophenyl group in analogs 1 and 3, which is often associated with hepatotoxicity .

Structural Modifications and Bioactivity: The dioxinoquinolin core in analog 2 enhances planarity, favoring interactions with ATP-binding pockets in kinases (e.g., EGFR or CDK inhibitors) . Sulfonyl vs.

Synthetic Accessibility :

  • Analogs with chlorophenyl or methylphenyl groups (e.g., analog 1) are often easier to synthesize due to commercially available precursors, whereas the target compound’s ethoxy and 2-methoxyphenyl groups may require multi-step functionalization .

Research Findings and Limitations

  • Crystallographic Data : Analog 1’s structure was refined using SHELXL, a program optimized for handling sulfonyl and amide groups in heterocyclic systems . Similar methods could be applied to the target compound to resolve its conformational preferences.
  • Gaps in Knowledge: No in vivo or in vitro data for the target compound are publicly available. Its hypothesized CNS activity (based on 2-methoxyphenyl) remains untested, unlike analogs with confirmed cytotoxicity (e.g., analog 3’s chlorophenyl derivative) .

Biological Activity

The compound 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetic derivative belonging to the class of quinoline-based compounds. Its structure suggests potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on existing literature, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 364.44 g/mol. The compound features a quinoline core substituted with a benzenesulfonyl group and an ethoxy group, which may influence its biological interactions.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of quinoline derivatives similar to the target compound. For instance, a study indicated that certain quinoline derivatives exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.20 µM to 1.90 µM . The specific activity of this compound has not been extensively documented in literature; however, its structural similarity to known active compounds suggests potential efficacy in inhibiting cancer cell proliferation.

The mechanism by which quinoline derivatives exert their antiproliferative effects often involves the inhibition of key signaling pathways associated with cell cycle regulation and apoptosis. For example, compounds that inhibit protein kinases involved in cell signaling have shown promise in preclinical models for various cancers . The target compound may similarly influence these pathways, although specific studies are required to elucidate its exact mechanism.

Study on Quinoline Derivatives

A significant study focused on a series of quinoline derivatives demonstrated their ability to inhibit xanthine oxidase and exhibit antioxidant properties. These derivatives were tested against several human cancer cell lines, revealing promising results with IC50 values indicating effective growth inhibition . While the specific compound of interest was not included in this study, it highlights the potential biological relevance of similar structures.

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models have been developed for various quinoline compounds to predict their biological activities based on structural features. These models consider electronic parameters and lipophilicity, which are crucial for understanding how modifications to the core structure can enhance or diminish biological activity . The incorporation of a benzenesulfonyl moiety in the target compound may enhance its binding affinity to biological targets.

Summary Table of Biological Activities

Activity IC50 Values (µM) Reference
Antiproliferative (various)0.20 - 1.90
Xanthine Oxidase Inhibition24.3 - 27.9
Antioxidant Activity18.8 - 23.8

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